molecular formula C15H17IO3 B12817684 cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B12817684
M. Wt: 372.20 g/mol
InChI Key: BRTJQTYCGVEPNG-UHFFFAOYSA-N
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Description

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is a complex organic compound characterized by the presence of an iodophenyl group, a cyclohexane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring followed by the introduction of a cyclohexane ring and a carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the carboxylic acid group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are typically formed.

    Substitution: Various substituted phenyl derivatives can be obtained.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

Biology: In biological research, it may be used to study the effects of iodinated compounds on biological systems, including their interactions with enzymes and receptors.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group can influence the binding affinity and specificity of the compound, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • cis-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • 8-(4-Iodophenyl)-8-octanoic acid
  • 6-(4-Iodophenyl)-6-oxohexanoic acid

Uniqueness: cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the iodophenyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H17IO3

Molecular Weight

372.20 g/mol

IUPAC Name

3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)

InChI Key

BRTJQTYCGVEPNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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